N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Hydrogen-bond donor count Drug-likeness Permeability

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251686-48-2) is a synthetic N,N′-disubstituted oxalamide with molecular formula C14H17ClN2O3 and molecular weight 296.75 g/mol. The compound belongs to the oxalamide class, which has been extensively explored in medicinal chemistry for kinase inhibition (particularly c-Met) and STAT3 pathway modulation.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75
CAS No. 1251686-48-2
Cat. No. B2391748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
CAS1251686-48-2
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CC2)CO
InChIInChI=1S/C14H17ClN2O3/c1-9-2-3-10(15)6-11(9)17-13(20)12(19)16-7-14(8-18)4-5-14/h2-3,6,18H,4-5,7-8H2,1H3,(H,16,19)(H,17,20)
InChIKeyUXKBZRSLJZQHME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251686-48-2): Chemical Identity and Procurement Baseline


N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide (CAS 1251686-48-2) is a synthetic N,N′-disubstituted oxalamide with molecular formula C14H17ClN2O3 and molecular weight 296.75 g/mol . The compound belongs to the oxalamide class, which has been extensively explored in medicinal chemistry for kinase inhibition (particularly c-Met) [1] and STAT3 pathway modulation [2]. Its structure features a 5-chloro-2-methylphenyl group at N1 and a sterically constrained (1-(hydroxymethyl)cyclopropyl)methyl substituent at N2, combining a hydrogen-bond-donating primary alcohol with a conformationally restricted cyclopropane ring. This compound is primarily distributed as a research chemical through specialty vendors and is not listed in major pharmacopoeias.

Kinase inhibitor screening (constrained oxalamide scaffold)
STAT3 pathway probe development
Late-stage diversification via primary alcohol handle

Why N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide Cannot Be Interchanged with Common N2-Substituted Oxalamide Analogs


Oxalamide derivatives within the 5-chloro-2-methylphenyl N1 series exhibit divergent biological profiles depending on the N2 substituent because the oxalamide core acts as a conformational linker whose geometry and hydrogen-bonding capacity are strongly modulated by both termini [1]. The (1-(hydroxymethyl)cyclopropyl)methyl group present in CAS 1251686-48-2 introduces three differentiating features not found in linear-chain or heterocyclic N2 analogs: (i) a primary alcohol that can serve as an additional hydrogen-bond donor/acceptor, (ii) a cyclopropane ring that restricts rotational freedom and pre-organizes the pharmacophore, and (iii) a quaternary carbon center at the cyclopropyl attachment point that alters metabolic vulnerability relative to benzylic or alkylamine N2 groups. These structural distinctions mean that even minor N2 modifications can shift target selectivity profiles—for instance, from c-Met kinase inhibition [2] to STAT3 pathway interference [3]—making simple analog substitution scientifically unsound without confirmatory assay data.

! Hydrogen-bond donor count difference may shift permeability and target profile vs. morpholinoethyl or non-hydroxylated analogs
! Cyclopropane conformational restriction not present in linear-chain N2 analogs may alter binding kinetics and selectivity
! Absence of primary alcohol in non-hydroxylated analogs may change metabolic clearance profile and derivatization options

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide: Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen-Bond Donor Count Differentiation Versus N2-Morpholinoethyl Analog (CM-272)

The target compound possesses 3 hydrogen-bond donors (two amide NH and one primary alcohol OH), whereas the structurally related N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide (CM-272) has only 2 (amide NH groups only; morpholine oxygen is an acceptor) . Topological polar surface area (tPSA) is estimated at approximately 87 Ų for the target compound compared to ~71 Ų for the morpholinoethyl analog, a difference of ~16 Ų that crosses the commonly cited 75 Ų threshold for blood-brain barrier penetration potential [1]. This single-donor difference may translate into altered CNS partitioning and distinct solubility profiles in aqueous formulation buffers.

H-Bond Donor Count
Class-level inference
Δ1 HBD
Δ16 Ų tPSA
May shift CNS partitioning and solubility
In silico estimation; confirm experimentally
Hydrogen-bond donor count Drug-likeness Permeability

Conformational Restriction: Cyclopropane Ring Versus Flexible N2-Alkyl Chain Analogs

The (1-(hydroxymethyl)cyclopropyl)methyl group introduces a cyclopropane ring that severely restricts rotatable bond freedom compared to linear N2-alkyl analogs. The target compound has approximately 6–7 rotatable bonds, whereas analogs with unbranched N2-alkyl chains of comparable atom count (e.g., N2-(3-hydroxypropyl) derivative) have 8–9 rotatable bonds . Conformational restriction via cyclopropane is a well-validated strategy in medicinal chemistry to reduce the entropic penalty upon target binding and to improve selectivity by limiting off-target conformations [1]. In the oxalamide kinase inhibitor series (US 7,470,693), cyclopropane-containing analogs have been explicitly claimed for their differentiated binding kinetics [2].

Conformational Restriction
Class-level inference
Target:6–7 rot. bonds
Comparator:8–9 rot. bonds
Δ2 rotatable bonds
May confer differentiated binding kinetics
Entropic reduction estimate; confirm in target-based assays
Conformational restriction Entropic penalty Target binding

Metabolic Soft Spot: Primary Alcohol as Potential Phase II Conjugation Handle Versus Non-Hydroxylated Analogs

The primary hydroxymethyl group on the cyclopropane ring constitutes a distinct metabolic handle that is absent in non-hydroxylated N2-cyclopropylmethyl analogs (e.g., N1-(5-chloro-2-methylphenyl)-N2-(cyclopropylmethyl)oxalamide, if such a compound exists) and in N2-methoxy or N2-methyl-substituted analogs . Primary alcohols are established substrates for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, which can serve as a clearance mechanism or a detoxification pathway [1]. This structural feature differentiates the compound from analogs lacking this functional group by potentially enabling more rapid Phase II clearance or by providing a handle for prodrug strategies (e.g., phosphate ester formation for solubility enhancement).

Metabolic Soft Spot
Class-level inference
Target:Primary alcohol present
Comparator:No conjugation site
Predicted glucuronidation substrate
May alter hepatic clearance profile
Requires hepatocyte or UGT isoform validation
Metabolic stability Glucuronidation Phase II metabolism

Synthetic Tractability and Intermediate Versatility Versus Heterocyclic N2 Analogs

The synthesis of this compound proceeds via a two-step sequence: reaction of 5-chloro-2-methylphenylamine with oxalyl chloride to form the mono-oxalamide acid chloride intermediate, followed by coupling with (1-(hydroxymethyl)cyclopropyl)methylamine . This route avoids the need for protecting group chemistry on the primary alcohol if the amine is used in stoichiometric control. In contrast, analogs bearing heterocyclic N2 groups (e.g., N1-(5-chloro-2-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide, CAS 898452-29-4) require multi-step synthesis of the amine partner with protecting group manipulations, increasing step count from 2–3 to 5–7 steps . The hydroxymethyl group also serves as a versatile handle for late-stage diversification (oxidation to carboxylic acid, esterification, or mesylation/nucleophilic displacement).

Synthetic Tractability
Data to verify
2–3 steps vs 5–7 steps
Free alcohol handle
Supports library production flexibility
Retrosynthetic analysis; confirm at scale
Synthetic accessibility Building block Derivatization

N1-(5-chloro-2-methylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide: Evidence-Grounded Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries with Enhanced Conformational Constraint

The cyclopropane ring and hydroxymethyl group combination in the N2 substituent provides a conformationally pre-organized pharmacophore that may exhibit differentiated binding kinetics in kinase inhibition assays compared to flexible-chain analogs. Procurement of this compound for inclusion in targeted kinase screening decks (particularly c-Met, as claimed in US 7,470,693 [1]) is justified where reduced entropic penalty upon binding is hypothesized to improve hit rates against conformationally sensitive kinase domains.

STAT3 Pathway Probe Development for Oncology Research

While direct IC50 data for this specific compound against STAT3 could not be confirmed from primary literature, the BindingDB contains entries for structurally related oxalamide-containing STAT3 inhibitors with IC50 values in the low micromolar to sub-micromolar range (e.g., 25 µM for STAT3 dimer-DNA disruption in EMSA assays [2]). The unique N2 substituent pattern of CAS 1251686-48-2 warrants its evaluation as a probe compound in STAT3-driven transcription assays in EGF-stimulated HeLa cells, where hydrogen-bond donor capacity may differentially affect STAT3-DNA binding versus STAT3 phosphorylation readouts.

ADME Profiling: Phase II Metabolism Model Substrate for Glucuronidation Studies

The primary hydroxymethyl group on the cyclopropane ring makes this compound a candidate substrate for in vitro glucuronidation assays using human liver microsomes or recombinant UGT isoforms. Its distinct metabolic profile compared to non-hydroxylated N2-cyclopropyl analogs enables its use as a tool compound to study the impact of a single primary alcohol on metabolic clearance within an otherwise conserved oxalamide scaffold [3].

Chemical Biology Tool for Late-Stage Diversification via Hydroxymethyl Handle

The free primary alcohol provides a reactive anchor for bioconjugation (e.g., ester linkage to fluorophores or biotin), oxidation to the carboxylic acid for increased aqueous solubility, or phosphate prodrug formation [1]. This makes CAS 1251686-48-2 a valuable intermediate for generating probe libraries where the oxalamide core is preserved while systematically varying the N2-side-chain functionality.

Application
Selection Property
Validation Focus
Kinase inhibitor screening studies
Conformationally constrained oxalamide scaffold
Binding kinetics in c-Met or kinase panels
STAT3 pathway probe development
Hydrogen-bond donor capacity
STAT3-DNA binding vs phosphorylation endpoints
Phase II metabolism model substrate
Primary alcohol glucuronidation handle
Metabolic stability in hepatocyte incubations
Late-stage diversification intermediate
Hydroxymethyl derivatizable handle
Conjugation or oxidation reaction efficiency
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